2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-7-2-1-6-13(14)15(22)20-11-12-5-3-10-21(12)16-18-8-4-9-19-16/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUNRWTLYOREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols under acidic or basic conditions.
Pyrimidine Attachment: The pyrimidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Benzamide Formation: The final step involves the acylation of the pyrrolidine-pyrimidine intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine and pyrimidine rings. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzamides.
Oxidation Products: Pyrrolidone derivatives or oxidized pyrimidine compounds.
Hydrolysis Products: 2-chlorobenzoic acid and the corresponding amine derivative.
Scientific Research Applications
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: The compound can be used as a tool to study cellular pathways and mechanisms, particularly those involving pyrimidine and pyrrolidine derivatives.
Chemical Biology: It serves as a probe to investigate the structure-activity relationships of benzamide derivatives and their interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may bind to nucleotide-binding sites, while the pyrrolidine ring can interact with protein surfaces, modulating their activity. The benzamide core can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally similar benzamide derivatives from the evidence:
| Compound Name/ID | Key Structural Features | Substituents on Pyrimidine/Other Moieties | Melting Point (°C) | Notable NMR Shifts (1H, ppm) |
|---|---|---|---|---|
| Target Compound | 2-Chlorobenzamide + pyrrolidinylmethyl + pyrimidin-2-yl | Pyrimidine at position 1 of pyrrolidine | Not reported | Not reported |
| 2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (Compound 15) | 2-Chlorobenzamide + carbamoyl linker + 4-chloro-6-methylpyrimidine | 4-Cl, 6-Me | 126–128 | NH: 11.89, 10.98; ArH: 7.65, 7.47 |
| 2-Chloro-N-((4-chloro-6-methoxypyrimidin-2-yl)carbamoyl)benzamide (Compound 16) | 2-Chlorobenzamide + carbamoyl linker + 4-chloro-6-methoxypyrimidine | 4-Cl, 6-OMe | 166–167 | NH: 11.64, 10.98; ArH: 7.65, 7.48 |
| (S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)... | Benzamide + imidazo-pyrazine + but-2-ynoyl-pyrrolidine (BTK inhibitor) | Imidazo-pyrazine core | Not reported | Not reported |
| 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) | 2-Chlorobenzamide + carbamothionyl linker + 3-fluorobenzyl | 3-Fluorobenzyl | Not reported | Thiourea NH: ~10–12 (broad, typical range) |
Key Observations :
Linker Diversity : The target compound uses a methylene-pyrrolidine linker, whereas analogs like Compound 15–19 () employ carbamoyl bridges, which may reduce conformational flexibility .
Pyrimidine Substitution : Substituents on the pyrimidine ring (e.g., Cl, Me, OMe) significantly influence melting points, with electron-withdrawing groups (Cl) increasing rigidity and melting points (e.g., Compound 16: 166–167°C vs. Compound 15: 126–128°C) .
Biological Relevance : The BTK inhibitor () highlights how heterocyclic systems (e.g., imidazo-pyrazine) paired with benzamide scaffolds can target specific enzymes, suggesting the target compound’s pyrimidine-pyrrolidine unit may confer selectivity in binding interactions .
Analytical Techniques :
Functional Implications
- Solubility and Bioavailability: The pyrrolidine ring in the target compound may enhance solubility compared to carbamoyl-linked analogs due to reduced hydrogen-bond donor capacity.
- Target Engagement : Pyrimidine derivatives (e.g., ) often interact with nucleotide-binding domains, while the BTK inhibitor () demonstrates the role of extended heterocycles in kinase inhibition .
Biological Activity
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a synthetic compound with a unique chemical structure that includes a chloro group, a pyrimidine moiety, and a pyrrolidine ring. This structure suggests significant potential for biological activity, particularly in the realms of medicinal chemistry and pharmacology. The compound's design is indicative of its possible interactions with various biological targets, which are critical for its therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This formula highlights the presence of multiple functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds with similar structures have been shown to inhibit proteases and other enzymes involved in viral replication, suggesting that this compound may also exhibit antiviral properties. Its interaction with molecular targets may involve competitive inhibition or allosteric modulation, depending on the specific biological context.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Preliminary studies suggest potential efficacy against various viral pathogens.
- Anticancer Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
- Antimicrobial Effects : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
- Antiviral Studies : Compounds with structural similarities were evaluated for their ability to inhibit viral replication. For instance, pyrrolidine derivatives were found to significantly reduce viral loads in vitro.
- Anticancer Activity : In a study involving various cancer cell lines (MCF-7, A549), certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity compared to standard treatments .
- Antimicrobial Testing : Research indicated that compounds derived from similar structures showed enhanced antibacterial efficacy against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) decreasing significantly at higher concentrations .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure/Key Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(pyrimidin-4-ylmethyl)benzamide | Lacks the pyrrolidine ring | Moderate antiviral activity |
| 2-chloro-N-{[1-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide | Contains morpholine instead | Enhanced enzyme inhibition |
| 2-chloro-N-{[1-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide | Features piperidine ring | Variable binding characteristics |
Q & A
Q. How can researchers mitigate solubility challenges in preclinical studies?
- Methodological Answer :
- Formulation : Use nanocrystal suspensions or lipid-based carriers to enhance bioavailability .
- Prodrug Approach : Introduce phosphate esters at the benzamide group, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
